BenchChemオンラインストアへようこそ!

1-(3-Bromo-5-fluorobenzoyl)piperidine

Muscarinic M1 receptor CNS drug discovery Binding affinity

1-(3-Bromo-5-fluorobenzoyl)piperidine is a halogenated 1-benzoylpiperidine building block featuring a 3-bromo-5-fluorophenyl substituent. This specific substitution pattern confers a LogP of 3.0 and pKa of -2.28, differentiating it from positional isomers and influencing receptor binding (e.g., M1 Ki=631 nM) and synthetic utility in Suzuki-Miyaura/Buchwald-Hartwig couplings. Ideal for CNS-penetrant hit-to-lead campaigns and SAR studies. In stock.

Molecular Formula C12H13BrFNO
Molecular Weight 286.14 g/mol
CAS No. 1326982-04-0
Cat. No. B1444857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-fluorobenzoyl)piperidine
CAS1326982-04-0
Molecular FormulaC12H13BrFNO
Molecular Weight286.14 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)F
InChIInChI=1S/C12H13BrFNO/c13-10-6-9(7-11(14)8-10)12(16)15-4-2-1-3-5-15/h6-8H,1-5H2
InChIKeyVSZQHZXYLVUQOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-5-fluorobenzoyl)piperidine: Core Chemical and Structural Profile for Procurement


1-(3-Bromo-5-fluorobenzoyl)piperidine (CAS: 1326982-04-0) is a halogenated 1-benzoylpiperidine derivative featuring a 3-bromo-5-fluorophenyl substituent on the carbonyl group. It belongs to the class of organic compounds known as 1-benzoylpiperidines . The molecular formula is C12H13BrFNO, with a molecular weight of 286.14 g/mol . Key computed physicochemical properties include an XLogP3-AA value of 3.0 [1] and a predicted acid dissociation constant (pKa) of -2.28 ± 0.20 .

Why Generic Substitution Fails for 1-(3-Bromo-5-fluorobenzoyl)piperidine in Drug Discovery and Chemical Synthesis


In-class compounds within the 1-benzoylpiperidine family cannot be simply interchanged due to distinct halogen substitution patterns that profoundly influence receptor binding affinity, lipophilicity, and synthetic reactivity [1]. The 3-bromo-5-fluoro arrangement on the benzoyl ring confers a unique physicochemical signature—quantified by a LogP of 3.0 and pKa of -2.28—that differs from positional isomers (e.g., 3-bromo-4-fluoro) and other halogenated analogs [2]. These differences directly impact in vitro potency against targets such as the M1 muscarinic receptor and the peripheral benzodiazepine receptor (PBR), as well as the compound's utility in orthogonal cross-coupling reactions [3][4].

Quantitative Differentiation Evidence for 1-(3-Bromo-5-fluorobenzoyl)piperidine Against Close Analogs


M1 Muscarinic Receptor Binding Affinity: 1.58-Fold Improvement Over a Close Structural Analog

In a direct comparative in vitro binding assay, 1-(3-Bromo-5-fluorobenzoyl)piperidine exhibited a Ki value of 631 nM against the rat M1 muscarinic receptor, representing a 1.58-fold improvement in binding affinity compared to a closely related 1-benzoylpiperidine analog (Ki = 1.00E+3 nM) [1]. Both compounds were tested in the same assay system under identical conditions.

Muscarinic M1 receptor CNS drug discovery Binding affinity

Lipophilicity (LogP) and pKa Differentiation from a Positional Isomer

Computed physicochemical properties reveal distinct differences between 1-(3-Bromo-5-fluorobenzoyl)piperidine and its 3-bromo-4-fluoro positional isomer. The target compound exhibits an XLogP3-AA value of 3.0 [1], compared to an ACD/LogP of 2.55 for 1-(3-Bromo-4-fluorobenzoyl)piperidine . Additionally, the target compound has a predicted pKa of -2.28 ± 0.20 , while the isomer's pKa data is not reported, suggesting distinct ionization behavior.

Physicochemical properties ADME Lead optimization

Dual Halogen Substitution Enables Orthogonal Cross-Coupling Reactivity

The presence of both bromine and fluorine substituents on the benzoyl ring confers orthogonal reactivity in cross-coupling reactions, a property not shared by mono-halogenated or non-halogenated benzoylpiperidine analogs [1]. Specifically, the bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the fluorine atom can modulate electronic effects and participate in nucleophilic aromatic substitution reactions under distinct conditions [2].

Organic synthesis Cross-coupling Intermediate

Benzoylpiperidine Scaffold Confers Metabolic Stability Relative to Piperazine Bioisosteres

The benzoylpiperidine fragment is recognized as a metabolically stable scaffold and a potential bioisostere of the piperazine ring [1]. While direct metabolic stability data for 1-(3-Bromo-5-fluorobenzoyl)piperidine are not available, class-level evidence indicates that benzoylpiperidines generally exhibit improved resistance to oxidative metabolism compared to piperazine-containing analogs, which are prone to N-dealkylation and ring oxidation [2].

Metabolic stability Drug design Bioisostere

Optimal Research and Industrial Application Scenarios for 1-(3-Bromo-5-fluorobenzoyl)piperidine


CNS Drug Discovery: M1 Muscarinic Receptor Modulation

The compound's verified Ki of 631 nM against the M1 muscarinic receptor [1] supports its use as a starting point for developing positive allosteric modulators or antagonists for neurological disorders such as Alzheimer's disease and schizophrenia. Its physicochemical profile (LogP = 3.0) suggests favorable CNS penetration [2].

Divergent Library Synthesis via Orthogonal Cross-Coupling

The dual bromo-fluoro substitution pattern enables sequential functionalization via Suzuki-Miyaura and Buchwald-Hartwig couplings [3], making the compound an ideal building block for generating diverse 1-benzoylpiperidine libraries in medicinal chemistry hit-to-lead campaigns.

Lead Optimization with Improved Metabolic Stability

As a benzoylpiperidine derivative, this compound may offer enhanced metabolic stability compared to piperazine-based analogs [4]. It is well-suited for SAR studies aimed at improving pharmacokinetic properties while maintaining target engagement.

Peripheral Benzodiazepine Receptor (PBR) Ligand Development

Although specific pIC50 data is not detailed, the compound has been tested for binding affinity to PBR in rat [5]. This supports its exploration as a potential ligand for neuroinflammation imaging or as a therapeutic lead for conditions involving mitochondrial dysfunction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromo-5-fluorobenzoyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.